Cas no 92252-12-5 (Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate)

Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate is a functionalized norbornene derivative commonly employed in organic synthesis and polymer chemistry. The compound features a reactive norbornene core with a sulfonate ester group, enhancing its utility as an intermediate in cycloaddition reactions, ring-opening metathesis polymerization (ROMP), and other catalytic transformations. The 4-methylbenzenesulfonate (tosylate) moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions. Its rigid bicyclic structure contributes to stereoselective synthesis, while the olefinic bond allows for further functionalization. This compound is particularly valued for its stability, reactivity, and versatility in constructing complex molecular architectures or polymeric materials with tailored properties.
Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate structure
92252-12-5 structure
Product Name:Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate
CAS No:92252-12-5
MF:C14H16O3S
MW:264.340043067932
CID:4322871
PubChem ID:12759824
Update Time:2025-10-22

Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate
    • AKOS024330462
    • 92252-12-5
    • bicyclo[2.2.1]hept-5-en-2-yl 4-methylbenzene-1-sulfonate
    • BICYCLO[2.2.1]HEPT-5-EN-2-YL 4-METHYLBENZENESULFONATE
    • EN300-6957531
    • Inchi: 1S/C14H16O3S/c1-10-2-6-13(7-3-10)18(15,16)17-14-9-11-4-5-12(14)8-11/h2-7,11-12,14H,8-9H2,1H3
    • InChI Key: KJXWUOSFKJBGMD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CC2C=CC1C2

Computed Properties

  • Exact Mass: 264.08201554Da
  • Monoisotopic Mass: 264.08201554Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.8Ų

Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate Pricemore >>

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Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate Related Literature

Additional information on Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate

Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate (CAS No. 92252-12-5)

The compound Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate (CAS No. 92252-12-5) is a specialized organic compound with unique structural and chemical properties. This compound belongs to the class of bicyclic alcohols modified with a sulfonate group, making it a derivative of bicyclo[2.2.1]heptane. The presence of the 4-methylbenzenesulfonate group introduces specific reactivity and functionality, which has been explored in various chemical and pharmaceutical applications.

Recent studies have highlighted the importance of bicyclo[2.2.1]heptane derivatives in drug design and development due to their rigid bicyclic structure, which can enhance molecular stability and bioavailability. The sulfonate ester group in this compound has been shown to play a critical role in modulating the compound's solubility and pharmacokinetic properties, making it a promising candidate for targeted drug delivery systems.

From a synthetic perspective, the preparation of Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate involves a multi-step process that typically includes the synthesis of the bicyclic alcohol followed by sulfonation using para-toluenesulfonyl chloride or similar reagents under controlled conditions. This method ensures high purity and structural integrity, which are essential for its application in advanced chemical systems.

In terms of applications, this compound has been extensively studied for its potential in polymer chemistry, where it serves as a versatile monomer for synthesizing novel polymeric materials with tailored mechanical and thermal properties. Additionally, its use in catalytic processes has been explored, particularly in asymmetric catalysis, where its chiral centers can induce enantioselectivity in reactions.

Recent research has also focused on the environmental impact of Bicyclo[2.2.1]heptane derivatives, including their biodegradation pathways and ecological safety profiles. Studies indicate that under specific environmental conditions, such as aerobic microbial degradation, this compound exhibits moderate biodegradability, which is an important consideration for its sustainable use in industrial applications.

Furthermore, the compound's role in medicinal chemistry has been underscored by its ability to act as a building block for complex natural product mimics and bioactive molecules. Its rigid structure provides an ideal scaffold for constructing multi-functional drug candidates with enhanced binding affinities to biological targets.

In conclusion, Bicyclo[2.2.1]hept-5-en-2-ol, 4-methylbenzenesulfonate (CAS No. 92683687) is a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool in modern chemical research and development.

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